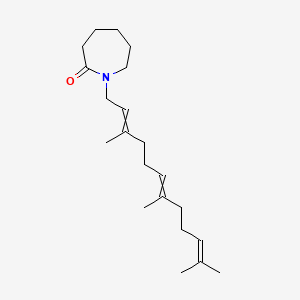
Piperidine, 1-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-methyl-, hydrochloride is an organic compound that belongs to the class of piperidines. It is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is commonly used in organic synthesis and pharmaceutical applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine, 1-methyl-, hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. The reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form piperidinones.
Reduction: It can be reduced to form different substituted piperidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Substituted piperidines
Substitution: Various piperidine derivatives
Scientific Research Applications
Piperidine, 1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1-methyl-, hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in different pharmaceutical applications.
Uniqueness
Piperidine, 1-methyl-, hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
17874-59-8 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
hydron;1-methylpiperidine;chloride |
InChI |
InChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H |
InChI Key |
QDUXDCXILAPLAG-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1.Cl |
Canonical SMILES |
[H+].CN1CCCCC1.[Cl-] |
Key on ui other cas no. |
17874-59-8 |
Related CAS |
626-67-5 (Parent) |
Synonyms |
1-methylpiperidine N-methylpiperidine N-methylpiperidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


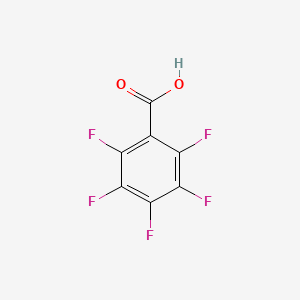
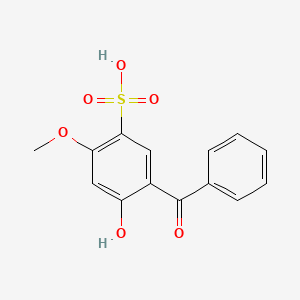
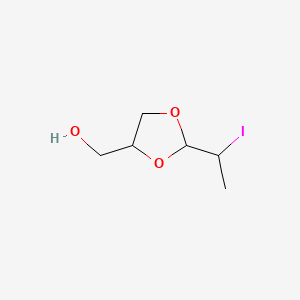

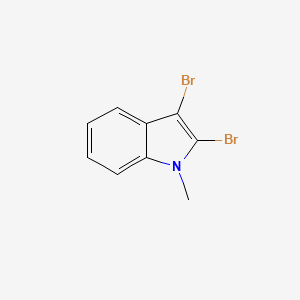
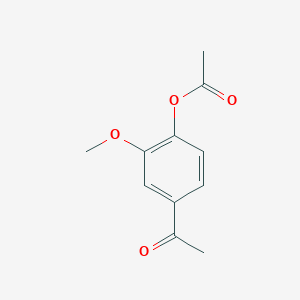
![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)
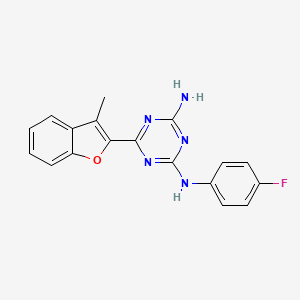
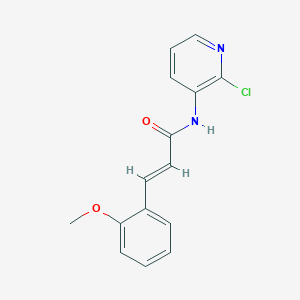
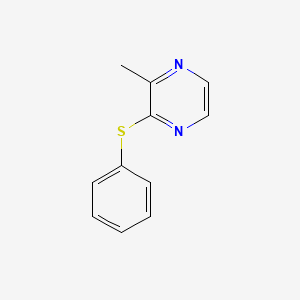
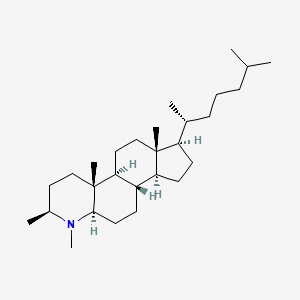
![(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione](/img/structure/B1217992.png)
